Cyclopentylacetylene

CAS No.: 54140-30-6

Cat. No.: VC13322228

Molecular Formula: C7H10

Molecular Weight: 94.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54140-30-6 |

|---|---|

| Molecular Formula | C7H10 |

| Molecular Weight | 94.15 g/mol |

| IUPAC Name | ethynylcyclopentane |

| Standard InChI | InChI=1S/C7H10/c1-2-7-5-3-4-6-7/h1,7H,3-6H2 |

| Standard InChI Key | TXVJSWLZYQMWPC-UHFFFAOYSA-N |

| SMILES | C#CC1CCCC1 |

| Canonical SMILES | C#CC1CCCC1 |

Introduction

Molecular Structure and Characterization

Atomic Composition and Bonding

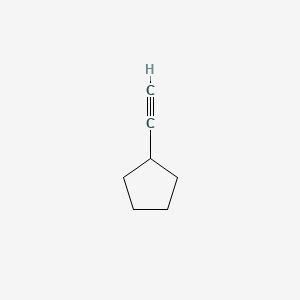

Cyclopentylacetylene comprises 17 atoms: 10 hydrogen and 7 carbon atoms. The molecule features a five-membered cyclopentane ring connected to a terminal acetylene group (-C≡CH). This configuration introduces significant strain due to the sp-hybridized carbon in the acetylene moiety and the puckered geometry of the cyclopentane ring . The 2D skeletal structure (Figure 1) highlights the triple bond between C1 and C2, while the cyclopentane ring adopts an envelope conformation to minimize steric strain .

Table 1: Molecular Descriptors of Cyclopentylacetylene

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀ |

| Molecular Weight | 94.1543 g/mol |

| SMILES | C#CC1CCCC1 |

| InChI | InChI=1S/C7H10/c1-2-7-5-3-4-6-7/h1,7H,3-6H2 |

| InChIKey | TXVJSWLZYQMWPC-UHFFFAOYSA-N |

| Total Bonds | 17 (7 non-hydrogen) |

| Triple Bonds | 1 |

The triple bond confers electrophilic character to the molecule, enabling participation in click chemistry and cycloaddition reactions .

Physicochemical Properties

Thermal and Optical Characteristics

Cyclopentylacetylene exhibits a narrow boiling range of 107–109°C, consistent with its low molecular weight and nonpolar structure. Its refractive index (1.432) suggests moderate polarizability, while the flash point of 1°C underscores its high flammability . The compound’s density (0.812 g/cm³) aligns with typical liquid hydrocarbons, though the acetylene group slightly elevates its polarity compared to unsubstituted cyclopentane derivatives .

Table 2: Physical Properties of Cyclopentylacetylene

| Property | Value |

|---|---|

| Density (20°C) | 0.812 g/cm³ |

| Boiling Point | 107–109°C |

| Flash Point | 1°C (34°F) |

| Refractive Index | 1.432 |

Solubility and Stability

The compound is sparingly soluble in water due to its hydrophobic cyclopentane ring but miscible with organic solvents like dichloromethane and tetrahydrofuran. It remains stable under inert atmospheres but degrades upon prolonged exposure to oxygen or strong oxidizers, forming cyclopentyl ketones or carboxylic acids .

Reactivity and Functional Behavior

Electrophilic Reactivity

The terminal acetylene group serves as a reactive handle for synthetic modifications. It undergoes:

-

Hydrogenation: Catalytic hydrogenation (Pd/C, H₂) yields cyclopentane, though over-reduction risks are minimal due to steric hindrance from the cyclopentane ring .

-

Oxidation: Exposure to KMnO₄ or CrO₃ generates cyclopentylcarboxylic acid, a reaction leveraged in prodrug synthesis .

-

Nucleophilic Additions: Grignard reagents attack the sp-hybridized carbon, forming substituted cyclopentylalkynes .

Thermal Decomposition

At temperatures exceeding 300°C, Cyclopentylacetylene undergoes retro-Diels-Alder reactions, producing cyclopentadiene and acetylene gas. This pathway is critical in polymer degradation studies .

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediate

Cyclopentylacetylene’s role as a building block in drug synthesis is well-documented. It facilitates the construction of:

-

Bioactive Alkaloids: The acetylene group participates in Sonogashira couplings to install aryl moieties in antitumor agents .

-

Polymer Precursors: Copolymerization with ethylene yields materials with enhanced thermal stability for medical devices .

Table 3: Key Applications of Cyclopentylacetylene

| Sector | Use Case |

|---|---|

| Pharmaceuticals | Intermediate for kinase inhibitors |

| Materials Science | Monomer for conductive polymers |

| Agrochemicals | Synthon for herbicide development |

| Hazard | Precautionary Measure |

|---|---|

| Fire | Use CO₂ or dry chemical extinguishers |

| Skin Contact | Wash with soap; seek medical attention if irritated |

| Storage | Keep in a cool, ventilated area away from oxidizers |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume